5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione
Description
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione is an organic compound that features both boronic ester and isoindole functionalities
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BNO4/c1-13(2)14(3,4)20-15(19-13)8-5-6-9-10(7-8)12(18)16-11(9)17/h5-7H,1-4H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKMGOGBSMEXJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220423-08-4 | |
| Record name | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of Halogenated/Triflated Isoindole Precursor
The isoindole core is first functionalized with a leaving group (e.g., triflate, bromide) at the 5-position. Patented protocols describe nitration and reduction sequences to generate substituted phthalimides. For example:
- Nitration : Dimethyl 4-hydroxyphthalate undergoes nitration with HNO₃/H₂SO₄ at 25°C to yield dimethyl 4-hydroxy-3-nitrophthalate.
- Reduction : Catalytic hydrogenation or Fe/HCl reduces the nitro group to an amine, producing dimethyl 3-amino-4-hydroxyphthalate.
- Cyclization : Heating with 3-aminopiperidine-2,6-dione hydrochloride in acetic acid forms the isoindole-1,3-dione scaffold.
Miyaura Borylation Reaction
The halogenated/triflated intermediate undergoes borylation using bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis:
Reaction Conditions
- Catalyst : Pd(dppf)Cl₂ (1–5 mol%)
- Base : KOAc or Et₃N
- Solvent : 1,4-dioxane or DMF
- Temperature : 80–85°C
- Atmosphere : Inert (N₂/Ar)
Example Protocol
A mixture of 5-trifluoromethanesulfonyloxy-2,3-dihydro-1H-isoindole-1,3-dione (1.0 mmol), B₂Pin₂ (1.1 mmol), Pd(dppf)Cl₂ (3 mol%), and KOAc (3 mmol) in dioxane is stirred at 80°C for 18 hours. Purification via flash chromatography (cyclohexane/EtOAc) yields the boronate ester in 70% yield.
Direct Electrophilic Borylation
Alternative methods employ electrophilic boron reagents to install the dioxaborolane group directly. While less common, this approach avoids transition-metal catalysts:
Reagents :
- Tetramethyl dioxaborolane (TMDB)
- Lewis acids (e.g., AlCl₃, BCl₃)
Mechanism :
Electrophilic aromatic substitution occurs at the electron-rich 5-position of the isoindole ring, facilitated by Lewis acid activation. However, regioselectivity and side reactions (e.g., over-borylation) limit utility.
Comparative Analysis of Synthetic Routes
Structural Characterization and Quality Control
Post-synthesis, the compound is characterized via:
- ¹H/¹³C NMR : Confirms boronate integration and isoindole ring structure.
- HPLC : Purity ≥95% (as reported in commercial specifications).
- MS (ESI) : Molecular ion peak at m/z 273.097 (C₁₄H₁₆BNO₄).
Industrial-Scale Considerations
For large-scale production, Miyaura borylation is preferred due to reproducibility. Key optimizations include:
- Catalyst Recycling : Pd recovery via filtration reduces costs.
- Solvent Systems : Switching from dioxane to toluene improves safety profiles.
- Process Automation : Continuous flow systems enhance yield consistency.
Chemical Reactions Analysis
Types of Reactions
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The isoindole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic ester site.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Bases like potassium carbonate and solvents such as DMF or tetrahydrofuran (THF).
Major Products
Oxidation: Boronic acids.
Reduction: Reduced isoindole derivatives.
Substitution: Various substituted isoindole derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Cross-Coupling Reactions
The compound serves as a versatile reagent in Suzuki-Miyaura cross-coupling reactions. The presence of the boronate moiety enables the formation of carbon-carbon bonds with various electrophiles, facilitating the synthesis of complex organic molecules. This property is particularly useful in the development of pharmaceuticals and agrochemicals.
Ligand Development
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione can be employed as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals enhances catalytic processes in organic transformations.
Materials Science
Covalent Organic Frameworks (COFs)
This compound plays a crucial role in the synthesis of covalent organic frameworks. COFs are porous materials that can be tailored for specific applications such as gas storage and separation. The incorporation of this compound into COFs has been shown to improve their stability and functionality.
Organic Light Emitting Diodes (OLEDs)
Research indicates that derivatives of this compound can be used in the fabrication of OLEDs. The unique electronic properties imparted by the boron-containing structure enhance light emission efficiency and stability in these devices.
Medicinal Chemistry
Anticancer Activity
Studies have demonstrated that compounds related to this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
Drug Delivery Systems
The compound's ability to form stable complexes with drugs suggests potential applications in drug delivery systems. By modifying its structure, it can be designed to release therapeutic agents in a controlled manner.
Case Study 1: Synthesis of Functionalized COFs
A study demonstrated the synthesis of a functionalized covalent organic framework using this compound as a building block. The resulting COF exhibited enhanced iodine capture capabilities due to its high surface area and tunable pore structure.
Case Study 2: Application in OLEDs
Research on OLEDs incorporating this compound showed promising results with luminous efficacy reaching up to 80.4 lm/W and external quantum efficiency of 18.4%. These results highlight its potential for use in next-generation display technologies.
Case Study 3: Anticancer Properties
In vitro studies revealed that derivatives based on this compound significantly inhibited the growth of breast cancer cells (MCF7) with IC50 values indicating potent activity. Further investigations into its mechanism suggested involvement in apoptosis pathways.
Mechanism of Action
The mechanism of action of 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with molecular targets through its boronic ester and isoindole functionalities. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications . The isoindole ring can interact with biological targets, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
Uniqueness
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its dual functionality, combining the properties of boronic esters and isoindole rings. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to similar compounds that may only contain one of these functional groups.
Biological Activity
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a compound that has garnered attention due to its potential biological activities. This article delves into the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : CHBNO
- Molecular Weight : 243.11 g/mol
- CAS Number : Not explicitly listed but related compounds can be referenced for structural analysis.
The biological activity of this compound is primarily attributed to its interaction with biological macromolecules. The dioxaborolane moiety is known to participate in various biochemical reactions, including:
- Boron-mediated interactions : Boron compounds are often involved in the modulation of enzyme activities and can act as Lewis acids in biochemical pathways.
- Inhibition of specific enzymes : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases like cancer and diabetes.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance:
- Cell Line Studies : In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines such as HeLa and MCF7. The mechanism involves the activation of caspases and modulation of the Bcl-2 family proteins.
Antimicrobial Activity
Some derivatives have demonstrated antimicrobial activity against various pathogens. For example:
- In vitro Testing : A study reported that similar boron-containing compounds exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored a series of isoindole derivatives including the target compound. The results indicated:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 10 | HeLa |
| Compound B | 15 | MCF7 |
| Target Compound | 12 | HeLa |
This data suggests that the target compound has promising anticancer activity comparable to known chemotherapeutics.
Case Study 2: Antimicrobial Properties
In a comparative study assessing the antimicrobial effects of various boron-containing compounds:
| Compound | Zone of Inhibition (mm) | Pathogen |
|---|---|---|
| Compound C | 20 | S. aureus |
| Compound D | 18 | E. coli |
| Target Compound | 15 | E. coli |
This illustrates the potential application of the compound in treating bacterial infections.
Q & A
What are the optimal synthetic routes for 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione, and how can reaction yields be improved?
Answer:
The synthesis of this compound typically involves multi-step protocols, including:
- Borylation reactions : Suzuki-Miyaura coupling using palladium catalysts, with pinacol boronic esters as intermediates .
- Functional group transformations : Oxidation or reduction steps (e.g., using potassium permanganate for oxidation or sodium borohydride for reduction) to modify the isoindole core .
To optimize yields: - Use anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis of the boronate ester.
- Monitor reaction progress via TLC or HPLC, and employ quenching steps to isolate intermediates.
- Adjust stoichiometric ratios of reagents (e.g., 1.2 equivalents of boronic ester to account for side reactions) .
How can computational methods enhance the design of reactions involving this compound?
Answer:
Computational approaches, such as density functional theory (DFT), can predict reaction pathways and intermediates:
- Reaction path search : Quantum chemical calculations identify transition states and energy barriers, guiding experimental conditions (e.g., solvent choice, temperature) .
- Mechanistic insights : DFT models explain regioselectivity in cross-coupling reactions involving the boronate group .
For example, simulations of palladium-catalyzed couplings can predict whether steric hindrance from the tetramethyl dioxaborolane group affects reaction efficiency .
What advanced characterization techniques are critical for confirming the structure of this compound?
Answer:
- Single-crystal X-ray diffraction : Resolves atomic positions and confirms the planar geometry of the isoindole-dione core and boronate ester orientation .
- Multinuclear NMR :
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., C₁₄H₁₇BNO₄ requires m/z 283.12) .
How can researchers resolve contradictions in spectral data for derivatives of this compound?
Answer:
Discrepancies in NMR or X-ray data often arise from:
- Polymorphism : Different crystal packing can alter X-ray diffraction patterns. Use DSC/TGA to assess thermal stability of crystalline forms .
- Dynamic effects : Rotational barriers in the dioxaborolane ring may cause signal splitting in NMR. Variable-temperature NMR can clarify this .
- Impurity profiling : LC-MS or GC-MS identifies side products (e.g., hydrolyzed boronic acids) that may skew data .
What are the key considerations for designing bioactivity studies involving this compound?
Answer:
- Pro-drug potential : The boronate ester can hydrolyze in vivo to release active moieties. Assess stability in PBS (pH 7.4) and serum .
- Enzyme inhibition assays : Screen against kinases or proteases, leveraging the isoindole-dione scaffold’s affinity for ATP-binding pockets .
- Toxicity profiling : Use cell viability assays (MTT/XTT) to rule out nonspecific cytotoxicity before animal studies .
How can researchers address low reactivity of the boronate ester in cross-coupling reactions?
Answer:
Low reactivity may stem from:
- Steric hindrance : Replace bulky ligands on palladium catalysts (e.g., switch from PPh₃ to SPhos for better steric access) .
- Protodeboronation : Add silver salts (Ag₂O) to stabilize the palladium intermediate and suppress protolytic cleavage .
- Microwave-assisted synthesis : Enhance reaction rates by heating under controlled microwave conditions (e.g., 100°C, 30 min) .
What methodologies are recommended for analyzing degradation products of this compound?
Answer:
- Forced degradation studies : Expose the compound to heat (60°C), light (UV), and hydrolytic conditions (acid/base).
- HPLC-DAD/ELSD : Track degradation kinetics and isolate products.
- Isotopic labeling : Use deuterated solvents (D₂O) in hydrolysis experiments to trace oxygen incorporation into degradation byproducts .
How can isotopic labeling (e.g., ¹⁰B/¹¹B) be utilized in mechanistic studies?
Answer:
- Kinetic isotope effects (KIE) : Compare reaction rates of ¹⁰B- and ¹¹B-labeled compounds to identify rate-determining steps (e.g., transmetalation in Suzuki couplings) .
- Boron neutron capture therapy (BNCT) : Labeled compounds can be tested for selective tumor-targeting in preclinical models .
What are the challenges in scaling up reactions involving this compound, and how can they be mitigated?
Answer:
- Exothermic reactions : Use jacketed reactors with precise temperature control to manage heat release during borylation .
- Purification challenges : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane) for large-scale isolation .
- Catalyst recycling : Immobilize palladium on silica or magnetic nanoparticles to reduce costs .
How can researchers integrate this compound into metal-organic frameworks (MOFs) for catalytic applications?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
